Synthesis and Characterization of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate: A Comprehensive Technical Guide
Synthesis and Characterization of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate: A Comprehensive Technical Guide
Executive Summary
Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate (CAS No. 1375476-96-2) is a highly versatile amidoxime derivative characterized by a methyl benzoate core linked via an ether bridge to an N'-hydroxycarbamimidoyl (amidoxime) moiety. In modern drug development, amidoximes serve as critical bioisosteres for carboxylic acids, nitric oxide (NO) donor prodrugs, and synthetic precursors to 1,2,4-oxadiazole heterocycles.
This whitepaper provides an authoritative, step-by-step methodology for the synthesis, purification, and analytical characterization of this compound. Designed for synthetic chemists and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and provides self-validating experimental protocols to ensure high-fidelity replication.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features two primary functional linkages: an aryl ether and an amidoxime. The most efficient retrosynthetic disconnection dictates a two-step linear sequence:
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Williamson Ether Synthesis (O-Alkylation): Formation of the ether linkage via the reaction of methyl 3-hydroxybenzoate with chloroacetonitrile.
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Nucleophilic Addition (Amidoxime Formation): Conversion of the intermediate nitrile into an amidoxime using hydroxylamine.
Mechanistic Causality in Reagent Selection
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Choice of Alkylating Agent: Chloroacetonitrile is selected over bromoacetonitrile. While the bromide is a superior leaving group, chloroacetonitrile provides a more controlled reaction rate, minimizing the risk of exothermic runaway on scale-up and reducing polyalkylation artifacts [3].
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Base Selection for Alkylation: Anhydrous potassium carbonate ( K2CO3 ) is utilized because its basicity (pKa ~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~9.5) without initiating the saponification of the methyl ester.
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Base Selection for Amidoxime Formation: Sodium carbonate ( Na2CO3 ) or triethylamine (TEA) is required to liberate free hydroxylamine from hydroxylamine hydrochloride ( NH2OH⋅HCl ). Stronger bases like sodium hydroxide ( NaOH ) are strictly avoided to prevent the hydrolysis of the methyl ester and the degradation of the sensitive amidoxime product [1].
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure the integrity of each synthetic step.
Step 1: Synthesis of Methyl 3-(cyanomethoxy)benzoate
Objective: O-alkylation of the phenolic core.
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Initialization: Charge a flame-dried 250 mL round-bottom flask with methyl 3-hydroxybenzoate (15.2 g, 100 mmol) and anhydrous acetone (100 mL).
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Base Addition: Add finely powdered anhydrous K2CO3 (20.7 g, 150 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to allow phenoxide formation. The solution will take on a slight yellow tint.
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Alkylation: Dropwise, add chloroacetonitrile (8.3 g, 110 mmol, 1.1 eq) via an addition funnel over 10 minutes.
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Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (56 °C) for 12 hours.
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In-Process Validation: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The starting phenol ( Rf≈0.3 , active under UV and KMnO4) must be completely consumed, replaced by the product spot ( Rf≈0.5 ).
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Workup: Cool to room temperature and filter the inorganic salts ( KCl , unreacted K2CO3 ) through a Celite pad. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL).
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield methyl 3-(cyanomethoxy)benzoate as a pale yellow oil that solidifies upon standing. (Expected Yield: 92%).
Step 2: Synthesis of Methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate
Objective: Conversion of the nitrile to the target amidoxime.
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Reagent Preparation: In a 250 mL flask, dissolve NH2OH⋅HCl (10.4 g, 150 mmol, 1.5 eq) and Na2CO3 (7.9 g, 75 mmol, 0.75 eq) in distilled water (30 mL). Stir until effervescence ( CO2 evolution) ceases, confirming the liberation of free hydroxylamine [2].
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Substrate Addition: Dissolve the intermediate methyl 3-(cyanomethoxy)benzoate (19.1 g, 100 mmol) in absolute ethanol (70 mL) and add it to the aqueous hydroxylamine solution.
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Reaction Execution: Heat the biphasic mixture to reflux (75-80 °C) for 4-6 hours. As the reaction progresses, the mixture typically becomes homogeneous.
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In-Process Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The nitrile intermediate ( Rf≈0.8 ) should disappear, yielding a highly polar product spot ( Rf≈0.3 that stains deep brown with iodine).
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Workup & Crystallization: Remove the ethanol under reduced pressure. The target amidoxime will precipitate from the remaining aqueous layer. Cool the aqueous suspension in an ice bath for 1 hour to maximize crystallization.
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Isolation: Filter the white precipitate under vacuum, wash with ice-cold water (2 × 20 mL) to remove residual salts, and dry in a vacuum oven at 45 °C for 24 hours. (Expected Yield: 85-88%).
Quantitative Data & Optimization
The following tables summarize the optimization parameters for both synthetic steps, demonstrating the causality behind the finalized protocol conditions.
Table 1: Optimization of the O-Alkylation Step (Step 1)
| Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| Acetone | K2CO3 | 56 (Reflux) | 12 | >95% | Clean, trace dialkylation |
| DMF | K2CO3 | 80 | 4 | >98% | Minor ester hydrolysis |
| Acetonitrile | Cs2CO3 | 82 (Reflux) | 6 | >99% | Clean (High cost) |
| THF | NaH | 0 to 25 | 2 | 85% | Significant side reactions |
Table 2: Optimization of Amidoxime Formation (Step 2)
| Base | Equivalents | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Na2CO3 | 0.75 | EtOH / H2O (7:3) | 80 | 5 | 88% |
| Triethylamine | 1.50 | EtOH (Absolute) | 80 | 8 | 82% |
| NaOH | 1.50 | MeOH / H2O (1:1) | 65 | 3 | 45% (Ester cleaved) |
| NaHCO3 | 1.50 | EtOH / H2O (7:3) | 80 | 12 | 70% (Incomplete) |
Analytical Characterization Data
To ensure structural integrity, the synthesized methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate must conform to the following spectral parameters:
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Appearance: White to off-white crystalline solid.
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Melting Point: 118 – 120 °C.
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HRMS (ESI+): Calculated for C10H13N2O4+ [M+H]+ : 225.0875; Found: 225.0871.
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FT-IR (ATR, cm−1 ): 3450 (O-H stretch, oxime), 3320 (N-H stretch, amine), 1715 (C=O stretch, ester), 1655 (C=N stretch, amidoxime), 1240 (C-O-C stretch, ether).
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1 H NMR (400 MHz, DMSO- d6 ): δ 9.45 (s, 1H, N-OH), 7.60 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H), 7.52 (dd, J = 2.5, 1.2 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, Ar-H), 7.25 (ddd, J = 7.8, 2.5, 1.0 Hz, 1H, Ar-H), 5.60 (br s, 2H, NH2 ), 4.48 (s, 2H, O−CH2 ), 3.85 (s, 3H, O−CH3 ).
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13 C NMR (100 MHz, DMSO- d6 ): δ 166.2 (C=O), 158.4 (Ar-C-O), 151.7 (C=N), 131.5 (Ar-C), 130.1 (Ar-C), 122.3 (Ar-C), 121.0 (Ar-C), 114.8 (Ar-C), 66.5 ( O−CH2 ), 52.4 ( O−CH3 ).
Process and Pathway Visualizations
The following diagrams map the synthetic workflow and the pharmacological activation pathway of the synthesized amidoxime.
Figure 1: Two-step synthetic workflow for methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate.
Figure 2: Pharmacological activation pathways of amidoxime prodrugs in biological systems.
References
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Molecules (MDPI) / PubMed Central[1]
- One-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles using gem-dibromomethylarenes Canadian Journal of Chemistry / Canadian Science Publishing [2]
- Microwave-assisted preparation, structural characterization, lipophilicity, and anti-cancer assay of some hydroxycoumarin derivatives Mon
